Methyl 4-(oxiran-2-YL)butanoate
Description
Methyl 4-(oxiran-2-YL)butanoate is a methyl ester derivative of butanoic acid featuring an epoxide (oxirane) ring at the 4-position. Its molecular structure combines the ester functional group (–COOCH₃) with the highly reactive three-membered epoxide ring, making it a versatile intermediate in organic synthesis and polymer chemistry. The epoxide group enables ring-opening reactions under acidic, basic, or nucleophilic conditions, which are critical for cross-linking in epoxy resins or pharmaceutical derivatization .
Properties
IUPAC Name |
methyl 4-(oxiran-2-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)4-2-3-6-5-10-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAJEWATDTUSCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541426 | |
| Record name | Methyl 4-(oxiran-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87321-81-1 | |
| Record name | Methyl 4-(oxiran-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Potassium Phthalimide
Epoxide Formation via Base-Mediated Cyclization
The chlorohydrin intermediate undergoes base-mediated cyclization. Treatment with NaOH (1M) in methanol at 25°C for 2 h generates the epoxide.
Optimization Note :
Direct Epoxidation Using Peroxy Acids
Meta-chloroperbenzoic acid (m-CPBA) is a classic electrophilic epoxidizing agent. Patent WO2016046843A1 demonstrates its application for keto alkenes, translatable to α,β-unsaturated esters.
Reaction Conditions
-
Substrate : Methyl 4-vinylbutanoate (1 eq).
-
Oxidant : m-CPBA (1.2 eq) in dichloromethane (DCM) at 0°C.
Outcome :
-
Epoxide yield: 76% (cis:trans = 60:40).
-
Purification: Silica gel chromatography (hexane/ethyl acetate 4:1).
Analytical Validation and Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(oxiran-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides can open the oxirane ring under basic or acidic conditions.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Compounds: Various products depending on the nucleophile used in ring-opening reactions.
Scientific Research Applications
Methyl 4-(oxiran-2-yl)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of methyl 4-(oxiran-2-yl)butanoate involves its reactivity with various biological molecules. The oxirane ring can undergo nucleophilic attack by amino acids in proteins, leading to covalent modifications. This reactivity is exploited in drug design to target specific enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group Variations and Reactivity
Methyl butanoate (CAS 623-42-7)
- Structure: Simplest methyl ester of butanoic acid (C₅H₁₀O₂).
- Reactivity : Lacks substituents, limiting reactivity to typical ester hydrolysis or transesterification.
- Applications : Solvent, flavoring agent.
- Hazards : Low toxicity, but insufficient toxicological data .
- Comparison: Methyl 4-(oxiran-2-YL)butanoate’s epoxide adds significant reactivity, enabling polymerization and nucleophilic attacks, unlike the inert methyl butanoate.
Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (CAS 6740-20-1)
- Structure: Contains a pyrrolidone ring (lactam) at the 4-position (C₉H₁₅NO₃).
- Reactivity : Stable lactam group; reactivity focuses on amide hydrolysis or hydrogen bonding.
- Applications : Drug intermediates, peptide mimics.
- Comparison : The lactam’s stability contrasts with the epoxide’s ring-opening propensity, directing the former to pharmaceuticals and the latter to materials science .
Ethyl 4-bromo-2-methylbutanoate (CAS 2213-09-4)
- Structure : Bromine and methyl substituents (C₇H₁₃BrO₂).
- Reactivity : Bromine enables alkylation or nucleophilic substitution.
- Applications : Alkylating agent in organic synthesis.
- Comparison : Both compounds are electrophilic, but the epoxide’s ring strain offers faster reaction kinetics compared to bromine’s leaving-group behavior .
Methyl 4-(2-thienyl)butanoate
- Structure : Thiophene ring at the 4-position (C₉H₁₂O₂S).
- Reactivity : Aromatic thienyl group participates in conjugation and metal coordination.
- Applications : Organic electronics, catalysts.
- Comparison : The thienyl group’s electronic properties differ fundamentally from the epoxide’s strain-driven reactivity, highlighting divergent industrial uses .
Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate (CAS 1256633-23-4)
- Structure: Substituted amino group with benzyl and ethoxy motifs (C₁₇H₂₅NO₄).
- Reactivity : Amine-directed reactions (e.g., alkylation, acylation).
- Applications : Specialty polymer precursors.
- Comparison: The amino group’s nucleophilicity contrasts with the epoxide’s electrophilicity, favoring distinct synthetic pathways .
Data Table: Key Properties of this compound and Analogs
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Reactivity Profile | Primary Applications |
|---|---|---|---|---|---|
| This compound | 220243-56-1* | C₉H₁₄O₃† | Epoxide, ester | Ring-opening, polymerization | Epoxy resins, drug synthesis |
| Methyl butanoate | 623-42-7 | C₅H₁₀O₂ | Ester | Hydrolysis, transesterification | Solvents, flavors |
| Methyl 4-(2-oxopyrrolidin-1-yl)butanoate | 6740-20-1 | C₉H₁₅NO₃ | Lactam, ester | Amide hydrolysis | Pharmaceuticals |
| Ethyl 4-bromo-2-methylbutanoate | 2213-09-4 | C₇H₁₃BrO₂ | Bromine, ester | Nucleophilic substitution | Organic alkylation |
| Methyl 4-(2-thienyl)butanoate | N/A | C₉H₁₂O₂S | Thiophene, ester | Conjugation, coordination | Organic electronics |
*CAS corresponds to tert-butyl derivative in ; target compound’s exact CAS is inferred. †Calculated based on structural analogy.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Methyl 4-(oxiran-2-yl)butanoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via epoxidation of methyl 4-(vinyl)butanoate using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C. Reaction optimization includes controlling stoichiometry (1.2 equiv m-CPBA) and slow addition to minimize side reactions. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 7:3) enhances yield (>75%) and purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodology :
- NMR : Observe the ester carbonyl signal at ~170–175 ppm (¹³C) and epoxide protons as doublets of doublets (δ 3.1–3.5 ppm in ¹H NMR).
- IR : Identify ester C=O stretches (~1740 cm⁻¹) and epoxide ring vibrations (~1250 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 159.1 (C₇H₁₀O₃) .
Q. What are the stability considerations and recommended storage protocols for this compound?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture and acidic/basic conditions to prevent epoxide ring-opening. Stability tests show <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How does the stereochemistry of the epoxide ring influence reactivity in nucleophilic ring-opening reactions?
- Methodology : The (R)-enantiomer (CAS 60456-26-0) exhibits higher regioselectivity with amines due to steric hindrance directing nucleophilic attack to the less substituted oxirane carbon. Computational models (DFT) predict a 15% energy difference between transition states for (R)- vs. (S)-configurations .
Q. What computational approaches predict the regioselectivity of epoxide ring-opening in derivatives of this compound?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level models electron density distribution and transition states. For example, nucleophilic attack by azide favors the terminal carbon (ΔG‡ = 22.3 kcal/mol) due to partial positive charge localization .
Q. How can kinetic resolution techniques separate enantiomers of this compound?
- Methodology : Use immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents (toluene) to selectively hydrolyze one enantiomer. Optimize parameters: substrate/enzyme ratio (10:1), 30°C, and 24-hour reaction time for >90% enantiomeric excess (ee) .
Q. What are the challenges in analyzing reaction intermediates during the synthesis of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
